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Spectroscopic Analysis of 1,2,3-Thiadiazole-4-Carboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	1,2,3-Thiadiazole-4-carboxylic acid	
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This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **1,2,3-thiadiazole-4-carboxylic acid**, a molecule of interest for researchers, scientists, and professionals in the field of drug development. This document presents available NMR data in a structured format, details experimental protocols, and utilizes visualizations to illustrate key structural and procedural information.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables summarize the available ¹³C NMR data and estimated ¹H NMR data for **1,2,3-thiadiazole-4-carboxylic acid**.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Carbon Atom	Chemical Shift (δ) in ppm
C4 (Thiadiazole ring)	146.1
C5 (Thiadiazole ring)	134.1
Carboxylic Acid (C=O)	162.7



Solvent and other experimental conditions were not specified in the source data.

¹H NMR Data

As of the latest search, specific experimental ¹H NMR data for **1,2,3-thiadiazole-4-carboxylic acid** is not readily available in the public domain. However, based on data for similar **1,2,3-thiadiazole** derivatives, an estimated chemical shift for the proton at the C5 position is provided below. The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, which can be concentration and solvent dependent.[1]

Proton	Estimated Chemical Shift (δ) in ppm	Multiplicity
H5 (Thiadiazole ring)	~ 9.0 - 9.5	Singlet
СООН	~ 10.0 - 13.0	Broad Singlet

Estimation is based on the analysis of related 1,2,3-thiadiazole structures. The actual experimental values may vary.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data for compounds such as **1,2,3-thiadiazole-4-carboxylic acid**, a standardized experimental protocol is essential. The following is a generalized methodology based on common practices for the NMR analysis of organic compounds.[2][3]

- 1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified 1,2,3-thiadiazole-4-carboxylic acid.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with analyte peaks.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).



2. NMR Data Acquisition:

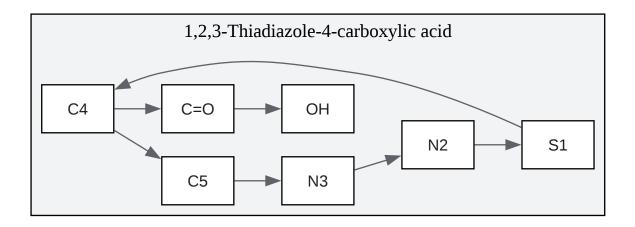
- The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
- For ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay (e.g., 2-10 seconds) are generally required. The spectral width is typically set to 0-200 ppm.

3. Data Processing:

- The raw free induction decay (FID) data is processed using appropriate software.
- Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the internal standard or the residual solvent peak.

Visualizations

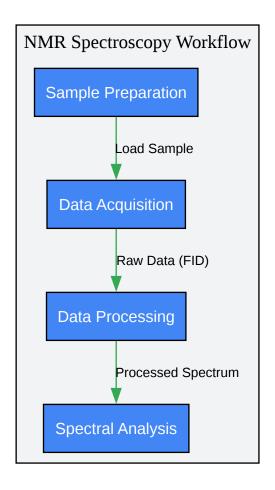
To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams have been generated.



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Caption: Chemical structure of 1,2,3-thiadiazole-4-carboxylic acid.



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Caption: Generalized workflow for NMR spectroscopy.

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